InChI=1S/C17H20N4OS/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17/h7-9,12H,2-6,18H2,1H3,(H,19,22) . The SMILES string is CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4 . 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the class of thiazolo[3,2-a]benzimidazole derivatives, which are known for their diverse biological activities. The specific structure of this compound suggests it may interact with various biological targets, potentially offering benefits in the treatment of diseases such as cancer.
The compound is derived from the thiazolo[3,2-a]benzimidazole class, which features a fused thiazole and benzimidazole ring system. This class has been studied for its synthetic strategies and chemical reactivity, making it a focal point for drug development and research into new therapeutic agents. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure.
The synthesis of 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide typically involves multiple steps that incorporate various reagents and conditions. One common method includes the reaction of 2-mercaptobenzimidazole with appropriate aliphatic or aromatic ketones in acidified conditions to yield the desired thiazolo[3,2-a]benzimidazole framework.
Technical Details:
The molecular structure of 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide can be represented as follows:
This indicates the presence of:
The compound exhibits a complex three-dimensional arrangement that is crucial for its interaction with biological targets. X-ray crystallography studies have shown that substituents on the thiazole ring can influence its conformational properties significantly.
The compound can participate in various chemical reactions due to its functional groups. Notably:
Technical Details:
The mechanism by which 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide exerts its effects is not fully elucidated but likely involves:
The physical properties of 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide include:
Chemical Properties:
7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide has potential applications in:
This compound exemplifies the ongoing research into thiazolo[3,2-a]benzimidazole derivatives as promising candidates for therapeutic interventions against various diseases.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4